FTase Inhibitory Potency of FTase-IN-1 Compared with Lonafarnib
FTase-IN-1 inhibits human farnesyltransferase with an IC50 of 0.35 µM . In contrast, the clinically advanced oral FTase inhibitor Lonafarnib (SCH 66336) exhibits an FTase IC50 of 1.9 nM in cell-free assays, representing a potency difference of approximately 184-fold in favor of Lonafarnib . This comparison underscores that FTase-IN-1 is not intended as a direct potency replacement for clinical-stage FTase inhibitors; rather, its value proposition lies in its distinct indolizine-phenothiazine scaffold and dual-target pharmacological profile, which confer unique functional properties absent in classical FTase inhibitors .
| Evidence Dimension | FTase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.35 µM (350 nM) |
| Comparator Or Baseline | Lonafarnib: 1.9 nM (0.0019 µM) |
| Quantified Difference | Lonafarnib is approximately 184-fold more potent on FTase; FTase-IN-1 is not differentiated by FTase potency alone |
| Conditions | FTase-IN-1: human recombinant FTase in vitro (Moise et al., 2020). Lonafarnib: cell-free FTase assay (H-ras processing). Note: Different assay systems limit the precision of direct comparison. |
Why This Matters
This data prevents erroneous substitution based on FTase potency expectations and redirects selection rationale toward the compound's unique dual-inhibition scaffold rather than sole FTase activity.
- [1] Moise, I.-M., Bîcu, E., Farce, A., Dubois, J., & Ghinet, A. (2020). Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity. Bioorganic Chemistry, 103, 104184. View Source
